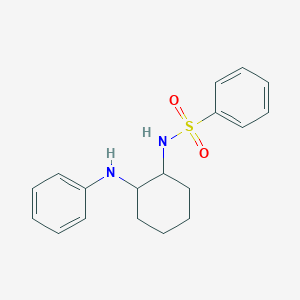
N-(2-anilinocyclohexyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including “N-(2-anilinocyclohexyl)benzenesulfonamide”, involves intramolecular cyclization rearrangement reactions . For instance, 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide 3 was prepared via this reaction of a previously prepared chloroacetamide derivative 2 when treated with ammonium .Aplicaciones Científicas De Investigación
Anticancer Agent Development
N-(2-anilinocyclohexyl)benzenesulfonamide: derivatives have been studied for their potential as anticancer agents. These compounds can inhibit carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors . By selectively targeting CA IX, these derivatives can help in the discovery of novel antiproliferative agents. For instance, certain derivatives have shown significant inhibitory effects against breast cancer cell lines, making them promising candidates for further cancer research .
Antimicrobial Applications
The same properties that make benzenesulfonamide derivatives effective against cancer cells also lend themselves to antimicrobial applications. The ability to inhibit carbonic anhydrase enzymes can be leveraged to develop new antimicrobial agents that target the metabolic pathways of various pathogens .
Pharmaceutical Research
In pharmaceutical research, This compound is valuable for its versatility. It serves as a scaffold for the synthesis of compounds with potential therapeutic applications. Its role in the development of drugs for diseases like cancer and infections highlights its importance in medicinal chemistry.
Materials Science
This compound’s chemical structure allows it to be used in materials science, particularly in the development of novel materials with specific properties. Researchers can modify the compound to create materials with desired characteristics, such as increased durability or enhanced conductivity.
Organic Synthesis
As a building block in organic synthesis, This compound is used to construct more complex molecules. Its reactivity and stability under various conditions make it a valuable compound for synthesizing a wide range of organic products.
Enzyme Inhibition Studies
The study of enzyme inhibition is crucial for understanding metabolic processes and developing drugs that can modulate these processesThis compound derivatives have been used to study the inhibition of carbonic anhydrases, which are involved in pH regulation and are implicated in several diseases .
Gene Expression Research
Changes in gene expression are fundamental to many diseases, including cancer. Benzenesulfonamide derivatives can be used to study the effects of gene expression on cell proliferation and tumor hypoxia, providing insights into the development of targeted therapies .
Apoptosis Induction
Some derivatives of This compound have been found to induce apoptosis in cancer cells. This is a critical area of research for developing treatments that can selectively kill cancer cells without harming healthy cells .
Mecanismo De Acción
Target of Action
The primary target of N-(2-anilinocyclohexyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is an enzyme that is overexpressed in many solid tumors . This overexpression is often associated with changes in gene expression that cause uncontrolled cell proliferation and tumor hypoxia .
Mode of Action
This compound interacts with its target, CA IX, by inhibiting its activity . This inhibition is achieved through the compound’s ability to bind with the enzyme, thereby preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This interaction results in a decrease in tumor cell proliferation and an increase in tumor cell death .
Biochemical Pathways
The inhibition of CA IX by this compound affects the biochemical pathway of anaerobic glycolysis . Tumor cells often shift their metabolism to anaerobic glycolysis, which results in a significant modification in pH . By inhibiting CA IX, this compound disrupts this metabolic shift, thereby affecting the survival and proliferation of tumor cells .
Pharmacokinetics
It is known that the compound exhibits significant inhibitory effects against both cancer cell lines at concentration ranges from 152–631 μM .
Result of Action
The result of this compound’s action is a significant decrease in tumor cell proliferation and an increase in tumor cell death . For instance, one of the derivatives of this compound was able to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line, with a significant increase in the annexin V-FITC percent .
Action Environment
It is known that the efficacy of this compound can be affected by the ph of the tumor microenvironment, as the overexpression of ca ix in tumor cells is often associated with a significant modification in ph .
Propiedades
IUPAC Name |
N-(2-anilinocyclohexyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c21-23(22,16-11-5-2-6-12-16)20-18-14-8-7-13-17(18)19-15-9-3-1-4-10-15/h1-6,9-12,17-20H,7-8,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGBYCYQQULCMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2357952.png)
![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl acetate](/img/structure/B2357954.png)
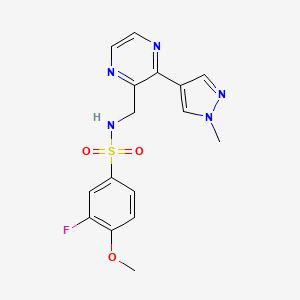
![N-(3-Cyanothiolan-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2357957.png)
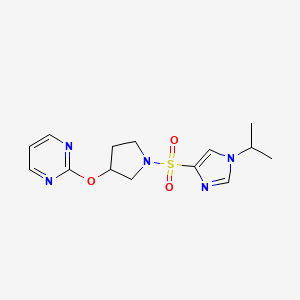


![1H,2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]azepin-2-one](/img/structure/B2357962.png)
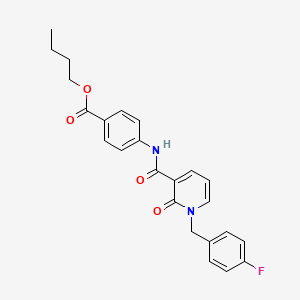
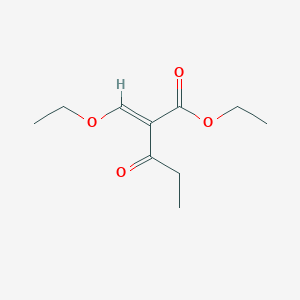
![1,13,16-Triazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-2(7),3,5,8,10,12(17),13,15-octaene-11,14,15-tricarbonitrile](/img/structure/B2357965.png)
![N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2357967.png)

